molecular formula C10H10F2N2 B13326170 1-(2,2-Difluoroethyl)-1H-indol-5-amine

1-(2,2-Difluoroethyl)-1H-indol-5-amine

Cat. No.: B13326170
M. Wt: 196.20 g/mol
InChI Key: JBFPEIDVDNRLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-1H-indol-5-amine is a compound that features an indole core substituted with a 2,2-difluoroethyl group at the nitrogen atom and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-5-amine typically involves the introduction of the 2,2-difluoroethyl group to the indole core. One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents. This method allows for the selective introduction of the difluoroethyl group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The use of hypervalent iodine reagents in an industrial setting can be optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-indol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-5-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity and specificity for certain targets by modulating lipophilicity and acidity. This can lead to improved drug-target interactions and efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group but differ in their core structure.

    2,2-Difluoroethylated nucleophiles: These include various nucleophiles that have been difluoroethylated using similar methods.

Uniqueness

1-(2,2-Difluoroethyl)-1H-indol-5-amine is unique due to its indole core, which is a common motif in many biologically active compounds. The presence of the difluoroethyl group further enhances its properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

1-(2,2-difluoroethyl)indol-5-amine

InChI

InChI=1S/C10H10F2N2/c11-10(12)6-14-4-3-7-5-8(13)1-2-9(7)14/h1-5,10H,6,13H2

InChI Key

JBFPEIDVDNRLGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(F)F)C=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.